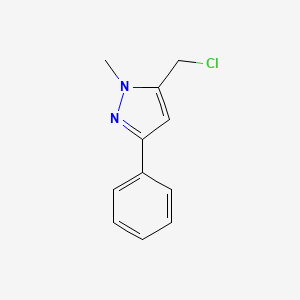

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLXERDRDLVWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594551 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-14-4 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pyrazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, certain derivatives of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole have shown efficacy against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them candidates for treating inflammatory diseases .

Antimicrobial Activity : Some studies have reported that pyrazole compounds possess antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The structural modifications in the pyrazole ring can enhance their activity against resistant strains .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form complexes with transition metals allows for the exploration of new materials with unique properties. For example, its coordination with metals like copper and nickel has been investigated for applications in catalysis and material science .

- Anticancer Research : A study conducted on the effects of this compound derivatives on breast cancer cells demonstrated significant cytotoxicity compared to standard treatments. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Material Science Application : In coordination chemistry experiments, complexes formed between this pyrazole derivative and copper ions exhibited enhanced catalytic activity in oxidation reactions, indicating potential industrial applications .

- Anti-inflammatory Studies : Another research project found that modifications to the pyrazole structure improved its efficacy as an anti-inflammatory agent in animal models, supporting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the substituents, molecular weights, and key applications of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole with related pyrazole derivatives:

Key Observations :

- Chlorine vs. Chloromethyl : The presence of a chloromethyl group (ClCH₂) instead of a chlorine atom (Cl) at position 5 increases molecular weight and reactivity, enabling alkylation or cross-coupling reactions .

- Trifluoromethyl and Difluoromethoxy Groups : These substituents in the herbicidal compound enhance lipophilicity and resistance to metabolic degradation, improving field efficacy .

- Carbaldehyde Group: The aldehyde functional group in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde facilitates condensation reactions, broadening its utility in synthesizing Schiff bases for pharmaceutical applications .

Key Observations :

- POCl₃ Efficiency : The use of POCl₃ achieves high yields (85%) for chlorinated pyrazoles, as seen in .

Biological Activity

5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (CMMP) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

CMMP features a unique molecular structure characterized by the chloromethyl group, a methyl group, and a phenyl group attached to the pyrazole ring. Its molecular formula is with a molecular weight of approximately 220.66 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing for further chemical modifications that can lead to various analogs with potentially different biological activities.

Biological Activities

Research indicates that CMMP and its derivatives exhibit several notable biological activities:

- Antibacterial Activity : A study investigated various CMMP analogs and found moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

- Anticancer Properties : CMMP has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

- Anti-inflammatory Effects : Some pyrazole derivatives have shown promising anti-inflammatory properties. For instance, compounds derived from CMMP were tested for their ability to reduce inflammation in animal models, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis of CMMP Derivatives

The synthesis of CMMP can be achieved through various chemical pathways. Notably, one common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with chloromethylating agents. This method allows for the introduction of the chloromethyl group while maintaining the integrity of the pyrazole ring.

Synthetic Route Example

| Step | Reaction | Product |

|---|---|---|

| 1 | Cyclocondensation of ethyl acetoacetate with phenyl hydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| 2 | Chloromethylation using chloromethylating agents | This compound |

Case Studies

Several studies have illustrated the biological efficacy of CMMP:

- Antibacterial Study : A series of CMMP analogs were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds achieved minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial potential.

- Cytotoxicity Evaluation : In a study assessing cytotoxicity against various cancer cell lines, derivatives of CMMP showed IC50 values ranging from 0.5 µM to 2 µM, indicating significant potency against tumor cells while sparing normal cells .

- Anti-inflammatory Assessment : In vivo studies demonstrated that selected CMMP derivatives could significantly reduce paw edema in carrageenan-induced inflammation models, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What are the most reliable synthetic routes for 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrazole derivatives. This involves reacting a precursor like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a chloromethylating agent (e.g., POCl₃/DMF). Key optimization steps include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Use DMF as both solvent and catalyst for efficient formylation and chlorination .

- Workup : Neutralize the reaction mixture with ice-cold water to precipitate the product. Purity is enhanced via recrystallization from ethanol or DMF/ethanol mixtures .

Q. How should researchers characterize the structure of this compound?

A multi-technique approach is recommended:

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For example, pyrazole derivatives often exhibit planar rings with dihedral angles <10° between substituents .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. The chloromethyl group (-CH₂Cl) typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak aligns with the calculated mass (±2 ppm error) .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%).

- TGA/DSC : Evaluate thermal stability; chloromethyl groups may decompose above 150°C, necessitating storage at ≤4°C .

- FTIR : Monitor functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹) to detect degradation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase or prostaglandin synthases, as seen in related pyrazoles). Validate docking poses with experimental IC₅₀ values .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Case study : If the observed ¹³C NMR chemical shift for the chloromethyl carbon deviates from calculated values (e.g., δ 45 ppm vs. δ 50 ppm), consider:

- Cross-validation : Compare with structurally characterized analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to identify systematic errors .

Q. What tools are available for analyzing crystal packing and intermolecular interactions in this compound?

- Mercury CSD : Visualize crystal structures, calculate void volumes, and identify non-classical interactions (e.g., C–H···π) that stabilize the lattice. The "Packing Similarity" tool can compare motifs with related pyrazoles .

- Hirshfeld surface analysis : Quantify interaction types (e.g., Cl···H contacts) using CrystalExplorer, aiding in polymorph prediction .

Q. How can structure-activity relationships (SARs) guide the design of novel derivatives with enhanced properties?

- Substitution patterns : Replace the chloromethyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects. For example, trifluoromethyl analogs show improved metabolic stability in anticonvulsant studies .

- Bioisosterism : Substitute the phenyl ring with heteroaromatic groups (e.g., thiophene) to enhance solubility while retaining activity .

Q. Methodological Notes

- Synthetic reproducibility : Always replicate literature procedures (e.g., Vilsmeier-Haack reaction ) with strict control of moisture and temperature.

- Data validation : Cross-reference spectral data with the Cambridge Structural Database (CSD) entries for analogous compounds to resolve ambiguities .

- Safety protocols : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects; use PPE (nitrile gloves, safety goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.